molecular formula C7H6BClF3KO B7941769 Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide

Cat. No.: B7941769
M. Wt: 248.48 g/mol
InChI Key: JQBBLHHQTKQEQE-UHFFFAOYSA-N
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Description

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H6BClF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide typically involves the reaction of 4-chloro-3-methoxyphenylboronic acid with potassium bifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

4Chloro-3-methoxyphenylboronic acid+Potassium bifluoridePotassium (4-chloro-3-methoxyphenyl)trifluoroboranuide4-\text{Chloro-3-methoxyphenylboronic acid} + \text{Potassium bifluoride} \rightarrow \text{this compound} 4−Chloro-3-methoxyphenylboronic acid+Potassium bifluoride→Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide primarily undergoes nucleophilic substitution reactions. It is also involved in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, where it acts as a nucleophilic partner .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-chlorophenyltrifluoroborate

Uniqueness

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

potassium;(4-chloro-3-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBBLHHQTKQEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)Cl)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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